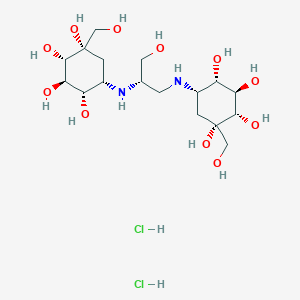
(S)-Valiolamine Voglibose Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Valiolamine Voglibose Dihydrochloride is a synthetic compound known for its potent therapeutic effects, particularly in the management of postprandial blood glucose levels in patients with diabetes mellitus . It is an alpha-glucosidase inhibitor that prevents the digestion of complex carbohydrates, thereby reducing the risk of macrovascular complications associated with diabetes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Valiolamine Voglibose Dihydrochloride involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary to the manufacturers and are not publicly disclosed in detail. general methods for synthesizing similar compounds involve the use of hydrogels and other polymeric materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The production process is designed to be efficient and cost-effective, meeting the high demand for this therapeutic compound.
化学反应分析
Types of Reactions
(S)-Valiolamine Voglibose Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols
科学研究应用
(S)-Valiolamine Voglibose Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alpha-glucosidase inhibition and carbohydrate metabolism.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Medicine: Primarily used in the treatment of diabetes mellitus to control postprandial blood glucose levels.
作用机制
The mechanism of action of (S)-Valiolamine Voglibose Dihydrochloride involves the inhibition of alpha-glucosidase enzymes in the brush border of the small intestines . By competitively inhibiting these enzymes, the compound prevents the breakdown of complex carbohydrates into simple sugars, thereby reducing the postprandial rise in blood glucose levels. This action helps in managing diabetes mellitus and reducing the risk of associated complications .
相似化合物的比较
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used for managing postprandial hyperglycemia.
Miglitol: Similar to acarbose and voglibose, used to control blood sugar levels in diabetic patients.
Uniqueness
(S)-Valiolamine Voglibose Dihydrochloride is unique due to its potent and enduring therapeutic effects, as well as its ability to improve cognitive function and reduce oxidative stress and neuroinflammation in experimental models . This makes it a valuable compound for both clinical and research applications.
属性
分子式 |
C17H36Cl2N2O11 |
|---|---|
分子量 |
515.4 g/mol |
IUPAC 名称 |
(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol;dihydrochloride |
InChI |
InChI=1S/C17H34N2O11.2ClH/c20-4-7(19-9-2-17(30,6-22)15(28)13(26)11(9)24)3-18-8-1-16(29,5-21)14(27)12(25)10(8)23;;/h7-15,18-30H,1-6H2;2*1H/t7-,8-,9-,10-,11-,12+,13+,14-,15-,16-,17-;;/m0../s1 |
InChI 键 |
SCUDSMOHSKCRLM-NGSAGTIZSA-N |
手性 SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC[C@@H](CO)N[C@H]2C[C@@]([C@H]([C@@H]([C@H]2O)O)O)(CO)O.Cl.Cl |
规范 SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NCC(CO)NC2CC(C(C(C2O)O)O)(CO)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)
![N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13866195.png)
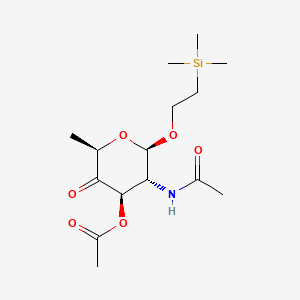
![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)

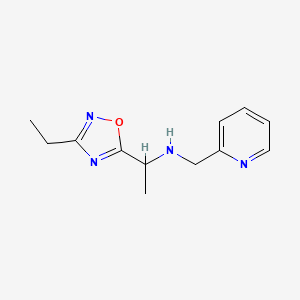
![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)
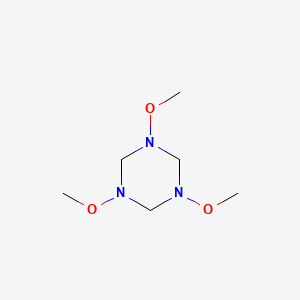
![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)


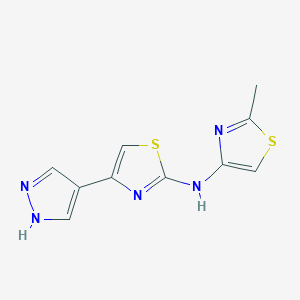
![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)

